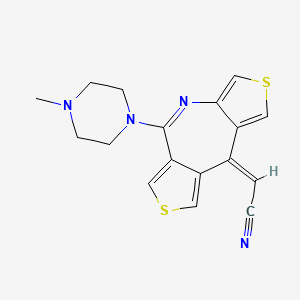
CID 6337010
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
CID 6337010 is a chemical compound consisting of antimony and barium in a 2:3 ratio
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of antimony, compd. with barium (2:3) can involve several synthetic routes. One common method is the carbothermal reduction of antimony oxide in the presence of barium compounds. This process typically involves heating a mixture of antimony trioxide and barium carbonate in a reducing atmosphere at high temperatures. The reaction conditions, such as temperature and time, are optimized to achieve the desired product with high purity .
Industrial Production Methods
Industrial production of antimony, compd. with barium (2:3) often involves large-scale carbothermal reduction processes. The raw materials, including antimony trioxide and barium carbonate, are mixed and subjected to high-temperature treatment in industrial furnaces. The process parameters, such as temperature, reducing agent ratio, and reaction time, are carefully controlled to maximize yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
CID 6337010 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the chemical environment and the presence of specific reagents.
Common Reagents and Conditions
Oxidation: this compound can be oxidized using strong oxidizing agents such as nitric acid or sulfuric acid.
Reduction: Reduction of this compound can be achieved using reducing agents like hydrogen gas or carbon monoxide.
Substitution: Substitution reactions involving antimony, compd.
Major Products Formed
The major products formed from these reactions include antimony pentoxide, barium sulfate, elemental antimony, barium oxide, and various antimony and barium halides .
Aplicaciones Científicas De Investigación
CID 6337010 has several scientific research applications:
Materials Science: This compound is used in the development of advanced materials with unique electrical and thermal properties.
Chemistry: It serves as a reagent in various chemical reactions and synthesis processes.
Biology and Medicine: Research is ongoing to explore the potential biological and medicinal applications of this compound, including its use in drug delivery systems and as an antimicrobial agent.
Mecanismo De Acción
The mechanism of action of antimony, compd. with barium (2:3) involves its interaction with molecular targets and pathways. In biological systems, this compound can interact with cellular components, leading to various biochemical effects. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound can influence cellular processes through its redox properties and interactions with proteins and enzymes .
Comparación Con Compuestos Similares
Similar Compounds
Antimony trioxide: A common antimony compound used in flame retardants and as a catalyst in various chemical reactions.
Barium carbonate: Used in the production of ceramics, glass, and as a precursor for other barium compounds.
Antimony pentoxide: An oxidized form of antimony used in catalysts and flame retardants.
Uniqueness
CID 6337010 is unique due to its specific ratio of antimony to barium, which imparts distinct chemical and physical properties.
Propiedades
InChI |
InChI=1S/3Ba.2Sb |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZZJTGVZUBQXHR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Sb].[Sb].[Ba].[Ba].[Ba] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Ba3Sb2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
655.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12345-15-2 |
Source


|
| Record name | Antimony, compd. with barium (2:3) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Antimony, compound with barium (2:3) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.353 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














